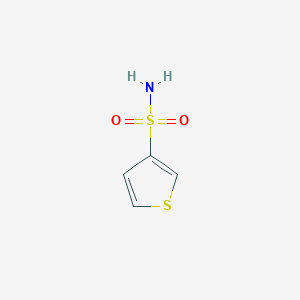

Thiophene-3-sulfonamide

Overview

Description

Thiophene-based sulfonamides are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . They have shown potent inhibition effects on both isoenzymes at very small concentrations .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis

Thiophene-based sulfonamides showed IC50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II . Ki values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C .Scientific Research Applications

Carbonic Anhydrase Inhibition

Thiophene-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. This application is significant in therapeutic contexts, particularly for conditions where modulation of carbonic anhydrase activity is beneficial .

Antibacterial Activity

Synthetic derivatives of thiophene, including sulfonamides, have shown inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibacterial agents .

Computational Chemistry

Computational studies have explored the structural properties of thiophene sulfonamide derivatives. These studies are crucial for understanding the compound’s interactions at the molecular level, which can inform its use in various chemical processes .

Synthesis of Thiophene Derivatives

Thiophene-3-sulfonamide may be used as a precursor or intermediate in the synthesis of more complex thiophene derivatives. These derivatives have diverse applications ranging from materials science to pharmaceuticals .

Mechanism of Action

Mode of Action

Thiophene-3-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, inhibiting their activity. The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

Result of Action

The primary result of Thiophene-3-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes, leading to a disruption in pH regulation and carbon dioxide transport in the body . This can have various downstream effects depending on the physiological context.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3-sulfonamide | |

CAS RN |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

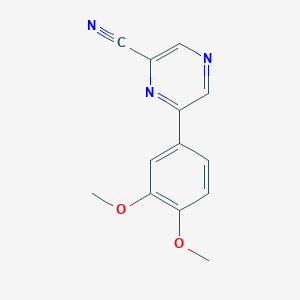

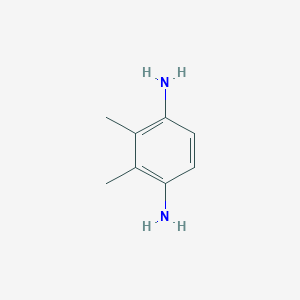

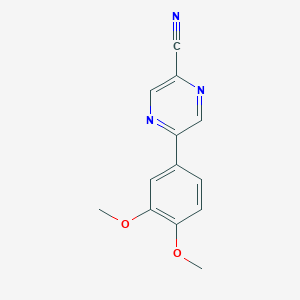

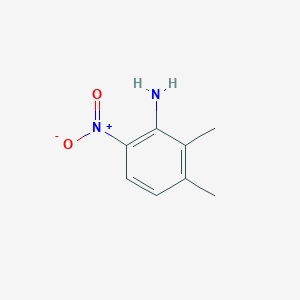

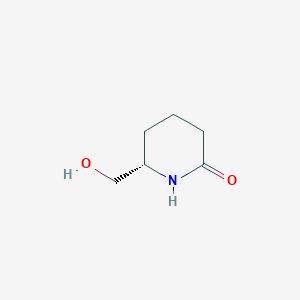

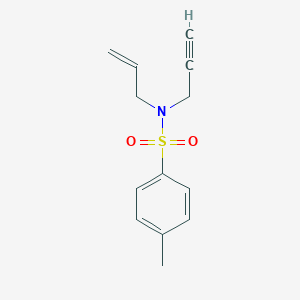

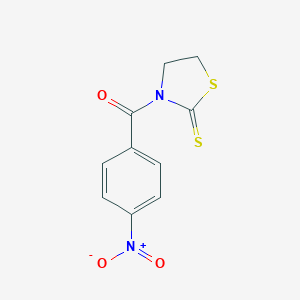

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do thiophene-3-sulfonamide derivatives interact with their target, and what are the downstream effects of this interaction?

A1: Thiophene-3-sulfonamide derivatives, specifically those with structural features like aryloxycarbonyl or substituted phenylacetyl groups at the 2-position, exhibit antagonistic activity against endothelin receptors []. While the precise mechanism of action is not fully detailed in the provided abstracts, these compounds likely compete with endogenous endothelin peptides (ET-1, ET-2, ET-3) for binding to the receptors, primarily ETA and ETB []. This competitive binding inhibits the activation of downstream signaling pathways usually triggered by endothelin binding, leading to a reduction in vasoconstriction and other endothelin-mediated effects.

Q2: What is the significance of the specific structural modifications in N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide for its potency and selectivity as an endothelin receptor antagonist?

A2: The compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide stands out as a potent and selective ETA antagonist with an IC50 of 8.3 nM []. While detailed structure-activity relationship (SAR) studies are not presented in the abstracts, the presence of the 3,4-methylenedioxyphenoxycarbonyl group at the 2-position of the thiophene ring appears crucial for its high potency and selectivity. This suggests that this specific group interacts favorably with the ETA receptor binding site, leading to improved binding affinity compared to other analogs. Further research, including SAR studies and potentially computational modeling, could elucidate the specific interactions responsible for the observed potency and selectivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)